molecular formula C9H16O3 B12085280 Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate

Cat. No.: B12085280
M. Wt: 172.22 g/mol
InChI Key: MOIVYHYTDXXANH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of this compound with an appropriate epoxide precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of ethyl chloroformate to form the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Studied for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-isopropyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, potentially leading to biological effects .

Comparison with Similar Compounds

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-methyloxirane-2-carboxylate: Lacks the isopropyl group, leading to different reactivity and applications.

    Ethyl 3-isopropyl-oxirane-2-carboxylate: Lacks the methyl group, affecting its chemical properties and uses.

    Ethyl 3-isopropyl-3-methyloxirane-2-acetate:

This compound is unique due to its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 3-methyl-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-5-11-8(10)7-9(4,12-7)6(2)3/h6-7H,5H2,1-4H3

InChI Key

MOIVYHYTDXXANH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)C(C)C

Origin of Product

United States

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